![molecular formula C15H23NO2 B13220106 4-{[(4-Tert-butylphenyl)methyl]amino}butanoic acid](/img/structure/B13220106.png)
4-{[(4-Tert-butylphenyl)methyl]amino}butanoic acid
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Overview
Description
4-{[(4-Tert-butylphenyl)methyl]amino}butanoic acid is an organic compound with the molecular formula C15H23NO2 It is characterized by the presence of a butanoic acid moiety linked to a tert-butylphenyl group via a methylamino bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4-Tert-butylphenyl)methyl]amino}butanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-tert-butylbenzylamine and butanoic acid derivatives.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Purification: The final product is purified using techniques such as recrystallization or chromatography to remove any impurities.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize efficiency, reduce costs, and ensure consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-{[(4-Tert-butylphenyl)methyl]amino}butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Catalysts: Catalysts such as palladium on carbon (Pd/C) are used to facilitate hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-{[(4-Tert-butylphenyl)methyl]amino}butanoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[(4-Tert-butylphenyl)methyl]amino}butanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-{[(4-Tert-butylphenyl)methyl]amino}butanoic acid hydrochloride: A hydrochloride salt form of the compound with similar properties.
4-((Tert-butoxycarbonyl)methyl)amino]butanoic acid: A related compound with a tert-butoxycarbonyl group.
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its tert-butylphenyl group and methylamino bridge contribute to its stability and reactivity, making it a valuable compound for various applications.
Biological Activity
4-{[(4-Tert-butylphenyl)methyl]amino}butanoic acid, a compound characterized by its unique structure, has garnered attention for its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula C15H24N2O2 and a molecular weight of approximately 252.37 g/mol. Its structure features a butanoic acid backbone with a tert-butylphenyl group attached via a methylamino linkage, enhancing its solubility and biological activity.
Biological Activities
1. Neuroprotective Effects
Research indicates that this compound exhibits neuroprotective properties. It may help protect neurons from damage in various neurodegenerative conditions, potentially due to its ability to modulate oxidative stress and inflammation.
2. Anti-inflammatory Properties
The compound has been studied for its anti-inflammatory effects, which are significant in treating conditions characterized by chronic inflammation. Its mechanism may involve the inhibition of pro-inflammatory cytokines and mediators.
3. Antiproliferative Activity
In vitro studies have demonstrated that this compound can inhibit the proliferation of certain cancer cell lines, including HeLa cells. The mechanism involves binding to specific sites on proteins such as human serum albumin (HSA), which alters cellular signaling pathways related to growth and survival .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Binding to Human Serum Albumin (HSA) : The compound selectively binds to Sudlow site I on HSA, which is crucial for drug delivery and distribution in the body. This binding has been quantified with a moderate binding constant, indicating significant interaction strength .
- Influence on Enzyme Activity : The compound may modulate the activity of specific enzymes involved in metabolic pathways, contributing to its therapeutic effects.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2-Amino-4-(4-tert-butylphenyl)butanoic acid | C14H20O2 | Lacks the methylamino group; focuses on amino acid properties. |
3-Amino-4-(4-tert-butylphenyl)butanoic acid | C14H22ClNO2 | Different position of amino group on the butanoic chain. |
4-Tert-butylbenzenesulfonic acid | C10H14O3S | Contains a sulfonic acid group instead of an amino group. |
Case Studies and Research Findings
- Antiproliferative Studies : A study highlighted that the compound exhibited selective cytotoxicity towards tumor cells while being less toxic to healthy cells in vitro, suggesting its potential as an anticancer agent .
- Neuroprotection : Another investigation focused on its neuroprotective capabilities, demonstrating reduced neuronal death in models of oxidative stress.
- Inflammation Modulation : Inflammatory models showed that treatment with this compound led to decreased levels of inflammatory markers, supporting its role as an anti-inflammatory agent.
Properties
Molecular Formula |
C15H23NO2 |
---|---|
Molecular Weight |
249.35 g/mol |
IUPAC Name |
4-[(4-tert-butylphenyl)methylamino]butanoic acid |
InChI |
InChI=1S/C15H23NO2/c1-15(2,3)13-8-6-12(7-9-13)11-16-10-4-5-14(17)18/h6-9,16H,4-5,10-11H2,1-3H3,(H,17,18) |
InChI Key |
NBWPCHVAYWYRBP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CNCCCC(=O)O |
Origin of Product |
United States |
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